2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-dichlorobenzyl)sulfanyl]-N-isobutylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly known as DIBS and is synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of DIBS is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. DIBS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
DIBS has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. DIBS has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIBS in lab experiments is its low toxicity. DIBS has been shown to have a high therapeutic index, meaning that it is relatively safe at therapeutic doses. However, one of the limitations of using DIBS is its low solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research related to DIBS. One area of interest is the potential use of DIBS in the treatment of epilepsy. DIBS has been shown to exhibit anticonvulsant properties in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of DIBS in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. DIBS has been shown to improve cognitive function in animal models, and further research is needed to determine its potential therapeutic applications in humans. Additionally, further research is needed to optimize the synthesis method for DIBS and to improve its solubility in water to facilitate its use in experimental settings.
Synthesemethoden
The synthesis of DIBS involves a multi-step process that starts with the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form 2,6-dichlorobenzyl sulfide. This intermediate is then reacted with isobutyl acetate in the presence of potassium carbonate to form DIBS. The final product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DIBS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. DIBS has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
Molekularformel |
C13H17Cl2NOS |
---|---|
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H17Cl2NOS/c1-9(2)6-16-13(17)8-18-7-10-11(14)4-3-5-12(10)15/h3-5,9H,6-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
ABDFJIDFZORNND-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)CSCC1=C(C=CC=C1Cl)Cl |
Kanonische SMILES |
CC(C)CNC(=O)CSCC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.